2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C24H22N2O6 and a molecular weight of 434.453 g/mol . This compound is known for its unique structure, which includes methoxyphenyl and benzoate groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. Typically, the synthetic route includes the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyphenyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 2-methoxyphenyl hydrazine. The final step involves the reaction of 2-methoxyphenyl hydrazine with 4-(2-bromoacetyl)benzoic acid under specific conditions to yield the target compound .
Chemical Reactions Analysis
2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of key enzymes involved in cellular processes .
Comparison with Similar Compounds
2-Methoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:
2-Methoxy-4-(2-((4-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but includes a methoxyanilino group instead of a methoxyphenoxy group.
2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound differs by having a methylphenoxy group instead of a methoxyphenoxy group.
These structural differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
CAS No. |
302910-24-3 |
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Molecular Formula |
C24H22N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C24H22N2O6/c1-29-19-10-6-7-11-20(19)31-16-23(27)26-25-15-17-12-13-21(22(14-17)30-2)32-24(28)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
GQPSTHGFXIEVFX-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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